3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid
Overview
Description
3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is significant in organic synthesis, particularly in the protection of amino groups during chemical reactions .
Mechanism of Action
Target of Action
The compound “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is often used in the synthesis of peptides , suggesting that this compound might interact with proteins or enzymes in the body.
Mode of Action
The Boc group in “this compound” can be removed under acidic conditions . This could potentially release the amino group, allowing it to interact with its targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a boc-protected amino group are often involved in peptide synthesis .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. As mentioned, the Boc group can be removed under acidic conditions , which could potentially lead to interactions with proteins or enzymes.
Action Environment
The action of “this compound” could be influenced by various environmental factors. For example, the pH of the environment might affect the removal of the Boc group .
Biochemical Analysis
Biochemical Properties
3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound serves as a protective group for amines, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins, including those involved in peptide bond formation and cleavage. For instance, it can be used in conjunction with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide synthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amine groups, it allows for the selective formation of peptide bonds, which is crucial in the synthesis of proteins and peptides. This compound can influence cell signaling pathways and gene expression by enabling the synthesis of specific peptides that act as signaling molecules or transcription factors . Additionally, its use in peptide synthesis can impact cellular metabolism by providing the necessary building blocks for protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). This process involves the formation of a carbamate intermediate, which is then hydrolyzed to release the free amine . This mechanism allows for the selective protection and deprotection of amines, facilitating the synthesis of complex molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be rapidly removed under acidic conditions. This stability allows for the controlled synthesis of peptides and other molecules over extended periods. Long-term exposure to acidic conditions can lead to the degradation of the Boc group and the release of the free amine . In in vitro and in vivo studies, this compound has shown consistent performance in protecting amine groups during peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it effectively protects amine groups without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that the compound is generally well-tolerated at doses used for peptide synthesis, but higher doses can lead to toxicity and adverse effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The Boc group is metabolized through hydrolysis under acidic conditions, leading to the release of the free amine and the formation of carbon dioxide and tert-butanol as byproducts. Enzymes such as esterases and proteases may also play a role in the metabolism of this compound by facilitating the hydrolysis of the Boc group .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound is relatively hydrophobic due to the presence of the Boc group, which may influence its distribution within lipid membranes and cellular compartments. Transporters and binding proteins that interact with hydrophobic molecules may facilitate its transport and localization within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. Post-translational modifications and targeting signals may also play a role in its localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Substitution: Removal of the Boc group yields 3-amino-5-methoxybenzoic acid.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid is used as a protected intermediate. The Boc group protects the amino group during various synthetic steps, allowing for selective reactions at other functional groups .
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals where the Boc group is used to protect amino groups during the synthesis of peptide-based drugs .
Industry: In the chemical industry, Boc-protected compounds are used in the production of fine chemicals and advanced materials. The protection and deprotection steps are crucial in multi-step synthesis processes .
Comparison with Similar Compounds
3-((Tert-butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the methoxy group.
3-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid: Similar structure with the methoxy group at a different position.
Uniqueness: The presence of both the Boc-protected amino group and the methoxy group on the benzoic acid core makes 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid unique. This combination allows for selective reactions and provides versatility in synthetic applications .
Properties
IUPAC Name |
3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(15)16)6-10(7-9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLYGCIQTYFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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